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An In-depth Technical Guide on the Structure and Bonding of (R)-P-Phos-Ruthenium(acac)2

Complexes

Introduction

In the realm of asymmetric catalysis, chiral phosphine ligands are paramount for achieving high

enantioselectivity in a myriad of chemical transformations. The term "(R)-P-Phos" typically

refers to a broad class of P-chiral phosphine ligands, where the stereogenic center is the

phosphorus atom itself. Due to the ambiguity of the general term, this guide will focus on a

prominent and extensively studied example: (R)-BINAP, which is (R)-(+)-2,2'-

bis(diphenylphosphino)-1,1'-binaphthyl. The principles of structure and bonding discussed

herein are broadly applicable to other chiral phosphine-ruthenium complexes. The complex

formed between (R)-BINAP and bis(acetylacetonato)ruthenium(II), denoted as (R)-BINAP-

Ru(acac)2, is a significant catalyst in asymmetric hydrogenation and other transfer reactions.

This document provides a detailed overview of its structure, bonding, synthesis, and

characterization for researchers, scientists, and professionals in drug development.

Molecular Structure and Bonding
The coordination geometry of (R)-BINAP-Ru(acac)2 has been elucidated by single-crystal X-

ray diffraction. The ruthenium(II) center adopts a distorted octahedral geometry[1]. The

coordination sphere is comprised of the two phosphorus atoms from the bidentate BINAP

ligand and four oxygen atoms from the two bidentate acetylacetonato (acac) ligands[1].
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The rigid C2-symmetric backbone of the BINAP ligand enforces a specific conformation of the

phenyl groups on the phosphorus atoms. This steric hindrance creates a chiral environment

around the ruthenium center, which is fundamental to its ability to induce enantioselectivity in

catalytic reactions. The seven-membered chelate ring formed by the Ru atom and the BINAP

ligand adopts a twisted conformation. Interestingly, crystallographic studies of the analogous

(S)-BINAP complex have shown the presence of both Λ (lambda) and Δ (delta) configurations

at the metal center within the same crystal lattice, indicating that the metal center itself can be a

source of chirality[1].

The Ru-P bonds are formed by the donation of the lone pair of electrons from the phosphorus

atoms to the vacant d-orbitals of the ruthenium center. The Ru-O bonds with the

acetylacetonato ligands are covalent in nature. The electronic properties of the phosphine

ligand, specifically its ability to act as both a σ-donor and a π-acceptor, play a crucial role in

stabilizing the ruthenium complex and influencing its catalytic activity.

Data Presentation: Crystallographic and Spectroscopic
Data
The following tables summarize key quantitative data for Ru(acac)2(S-BINAP), which is the

enantiomer of the title compound and thus provides representative structural parameters.

Table 1: Selected Crystallographic Data for Ru(acac)2(S-BINAP)[1]

Parameter Value

Crystal System Monoclinic

Space Group P21

a (Å) 15.681(5)

b (Å) 12.765(4)

c (Å) 25.607(9)

β (°) 98.16(3)

V (Å³) 5074(3)

Z 2
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Table 2: Selected Bond Distances and Angles for Ru(acac)2(S-BINAP) (Representative Values)

Bond/Angle Distance (Å) / Angle (°)

Ru-P ~2.3

Ru-O ~2.1

P-Ru-P ~90

O-Ru-O (within acac) ~90

Note: Precise bond lengths and angles can vary slightly between the two independent

molecules in the unit cell and are detailed in the primary literature.

Table 3: Representative ³¹P NMR Data for BINAP-Ruthenium Complexes

Complex Solvent Chemical Shift (δ, ppm)

Ru(OCOCH₃)₂(R-BINAP) CDCl₃ 65.13 (s)

[RuCl((S)-BINAP)(DMF)₃]Cl 4:1 DMF-CDCl₃
60.6 (d, J = 46 Hz), 61.4 (d, J =

46 Hz), 61.8 (s)

Note: The ³¹P NMR spectrum is a powerful tool for characterizing these complexes in solution.

The chemical shifts and coupling constants are sensitive to the ligand environment and the

geometry of the complex.[2]

Experimental Protocols
Synthesis of (R)-BINAP-Ru(acac)2
The synthesis of (R)-BINAP-Ru(acac)2 can be achieved through a one-pot reaction involving

the reduction of a Ru(III) precursor in the presence of the chiral phosphine ligand. The following

protocol is adapted from the synthesis of the (S)-enantiomer[1].

Materials:

Tris(acetylacetonato)ruthenium(III) (Ru(acac)₃)
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(R)-(+)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl ((R)-BINAP)

Activated Zinc powder

Anhydrous, degassed solvents (e.g., Tetrahydrofuran (THF))

Inert atmosphere glovebox or Schlenk line

Procedure:

Preparation of the Reaction Vessel: A Schlenk flask is charged with Ru(acac)₃, (R)-BINAP,

and activated zinc powder under an inert atmosphere (e.g., argon or nitrogen).

Reaction: Anhydrous, degassed THF is added to the flask. The reaction mixture is stirred at

room temperature. The progress of the reaction can be monitored by the color change of the

solution.

Work-up: Upon completion of the reaction, the excess zinc powder is removed by filtration

through a pad of Celite under an inert atmosphere.

Isolation and Purification: The solvent is removed from the filtrate under reduced pressure to

yield the crude product. The product can be further purified by recrystallization from an

appropriate solvent system (e.g., acetone) to afford the crystalline (R)-BINAP-Ru(acac)2

complex.

Characterization: The resulting complex should be characterized by standard analytical

techniques, including ³¹P{¹H} NMR and ¹H NMR spectroscopy, mass spectrometry, and, if

suitable crystals are obtained, single-crystal X-ray diffraction to confirm its structure.

Mandatory Visualizations
Molecular Structure of (R)-BINAP-Ru(acac)2
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Caption: Distorted octahedral geometry of (R)-BINAP-Ru(acac)2.

Experimental Workflow for Synthesis
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Start: Assemble Reactants

Charge Schlenk flask with
Ru(acac)3, (R)-BINAP, and Zn

Add anhydrous, degassed THF

Stir at room temperature
under inert atmosphere

Filter through Celite
to remove excess Zn

Remove solvent under
reduced pressure

Recrystallize from
appropriate solvent

Characterize product:
NMR, MS, X-ray

End: Pure (R)-BINAP-Ru(acac)2

Click to download full resolution via product page

Caption: Workflow for the synthesis of (R)-BINAP-Ru(acac)2.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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